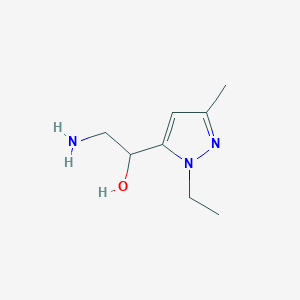

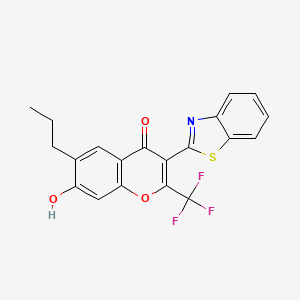

4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole” is a type of pyrazole derivative. Pyrazole derivatives are known for their unique chemical and physical properties, making them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science . The difluoromethyl group significantly influences the parent pyrazole molecule’s reactivity and lipophilicity .

Synthesis Analysis

The synthesis of 4-difluoromethyl pyrazole derivatives has been achieved through a simple and efficient domino protocol from readily available 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor . The reaction outcomes are restricted by the reaction environment .Molecular Structure Analysis

The molecular structure of 4-difluoromethyl pyrazole derivatives has been studied using molecular docking simulations and Density Functional Theory (DFT) to examine the binding interactions . The reactivity parameters, Frontier Molecular Orbitals (FMO), and Molecular Electrostatic Potential (MEP) of the drugs were estimated by DFT calculations .Chemical Reactions Analysis

The difluoromethylation processes based on X–CF2H bond formation have been studied extensively . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-difluoromethyl pyrazole derivatives have been analyzed using DFT calculations . These studies revealed that compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues .科学的研究の応用

Chemical Synthesis and Reactivity

- 4H-Pyrazoles, including derivatives like 4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole, are used in "click" chemistry due to their reactive nature. For instance, the late-stage fluorination of these compounds can lead to the production of fluorinated pyrazoles, which are less reactive in Diels–Alder reactions but offer higher stability in biological environments (Abularrage, Levandowski, & Raines, 2020).

Agricultural Applications

- Pyrazole nitrophenyl ethers (PPEs), a class of chemicals that includes 4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole, have been identified as novel herbicides. These compounds work by inhibiting protoporphyrinogen IX oxidase, displaying significant pre-emergent activity against certain weed species (Clark, 1996).

Catalysis and Green Chemistry

- In the realm of catalysis and green chemistry, 4H-pyrazole derivatives are utilized as reaction media in the synthesis of other chemical compounds. For example, ionic liquids containing pyrazole derivatives are used in environmentally friendly and recyclable reaction mediums for synthesizing 4H-pyrans under microwave irradiation (Peng & Song, 2007).

Material Science and Corrosion Inhibition

- Heterocyclic pyrazole compounds, including those similar to 4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole, are studied for their corrosion inhibition properties. They show potential in protecting metals like iron in acidic environments, which is crucial in industries like petroleum and manufacturing (Babić-Samardžija et al., 2005).

Pharmaceutical Research

- While specific information on 4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole was not found in the context of pharmaceuticals, related pyrazole derivatives show promise in drug discovery and medicinal chemistry due to their biological activity. These compounds are explored for potential antimicrobial, antifungal, and anti-inflammatory applications (Burgart et al., 2020).

Safety And Hazards

将来の方向性

The future directions in the radiosynthesis of [18F]CF2H compounds and their application in tracer radiosynthesis have been discussed . The field of research has benefited from the invention of multiple difluoromethylation reagents . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this sub-field .

特性

IUPAC Name |

4-(difluoromethyl)-1-methyl-5-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3O2/c1-9-5(10(11)12)3(2-8-9)4(6)7/h2,4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALFWGSKUCFITP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2770493.png)

![3-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2770496.png)

![2-(Hexylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2770497.png)

![6-methyl-N-[2-(4-methylphenyl)ethyl]-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2770500.png)

![N-[(4-methoxyphenyl)methyl]-6-[8-oxo-6-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2770501.png)

![2-(4-chlorophenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2770506.png)

![4-chloro-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2770509.png)

![5,5,7,7-tetramethyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2770511.png)